molecular formula C18H17IN2O4S B3160360 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-22-4

4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3160360
CAS No.: 866040-22-4
M. Wt: 484.3 g/mol
InChI Key: YLLMCTJBOMMLEP-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound characterized by its diverse functional groups, including hydroxyethyl, iodophenyl, and sulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Stage: : The synthesis starts with the preparation of 4-iodophenyl sulfone. This involves the reaction of phenyl sulfone with iodine in the presence of a suitable oxidizing agent.

  • Formation of 1,2-dihydro-3H-pyrazol-3-one ring: : This can be achieved by the condensation of phenylhydrazine with an appropriate 1,3-diketone.

  • Final Steps: : The product from the previous step is then subjected to alkylation with 2-chloroethanol to introduce the hydroxyethyl group, followed by methylation at the appropriate position.

Industrial Production Methods

For industrial production, these reactions are typically optimized for yield and cost-efficiency. High-pressure reactors, continuous flow techniques, and automated reaction monitoring might be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The hydroxyethyl group can be oxidized to the corresponding carboxylic acid or aldehyde, depending on the reagents and conditions used.

  • Reduction: : The sulfonyl group can be reduced to thiol or sulfide derivatives.

  • Substitution: : Halide (iodine) substitution reactions can yield a wide range of derivatives with altered properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or oxygen in the presence of catalysts.

  • Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst can be used.

  • Substitution: : Sodium hydride or other strong bases are often utilized to facilitate halogen exchange.

Major Products Formed

These reactions can yield a range of products, such as carboxylic acids, thiols, and substituted phenyl derivatives. The specific conditions and reagents will dictate the exact nature of the products.

Scientific Research Applications

Chemistry

  • Use as a building block for the synthesis of more complex molecules.

  • Role in studying reaction mechanisms due to its multiple functional groups.

Biology

  • Potential as a probe in studying biological systems, given its iodine content, which can be radioactively labeled.

  • Interactions with proteins and enzymes due to its sulfonyl group, which can form reversible or irreversible bonds with biological targets.

Medicine

  • Potential precursor for drug development, especially in the realm of anticancer or antimicrobial agents due to its unique structure.

  • Applications in radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.

Industry

  • Use in materials science for developing new polymers or functional materials.

  • Role as an intermediate in the production of specialty chemicals or dyes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The sulfonyl group is particularly reactive, allowing the compound to form strong interactions with nucleophilic amino acid residues in proteins. The iodophenyl moiety can enhance interactions through halogen bonding or be utilized in radiolabeling applications. The hydroxyethyl group can participate in hydrogen bonding, adding another layer of interaction possibilities.

Comparison with Similar Compounds

Compared to other pyrazolone derivatives, 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups.

Similar Compounds

  • 4-hydroxy-2-phenyl-2H-pyrazol-3-one: : Lacks the iodophenyl and sulfonyl groups, leading to different reactivity and applications.

  • 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: : Missing the hydroxyethyl and sulfonyl functionalities, affecting its biological activity and reactivity.

The uniqueness of this compound lies in its multi-functional character, allowing for a wider range of applications and interactions.

Properties

IUPAC Name

4-(2-hydroxyethyl)-1-(4-iodophenyl)sulfonyl-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O4S/c1-13-17(11-12-22)18(23)20(15-5-3-2-4-6-15)21(13)26(24,25)16-9-7-14(19)8-10-16/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMCTJBOMMLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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